MCHR2 Antagonism vs. Reference Tool Compounds
6-Chloro-N-isobutyl-2-pyridinamine demonstrates an IC₅₀ of 1 nM for antagonism of the human melanin-concentrating hormone receptor 2 (MCHR2) in a FLIPR-based Ca²⁺ flux assay using CHO cells [1]. This places it on par with the reference selective antagonist 'MCHR2 antagonist 38' (IC₅₀ = 1 nM) and is 4-fold more potent than CHEMBL1934112 (IC₅₀ = 4 nM) in the identical assay system [2].
| Evidence Dimension | MCHR2 Antagonist Potency |
|---|---|
| Target Compound Data | IC₅₀ = 1 nM |
| Comparator Or Baseline | MCHR2 antagonist 38: IC₅₀ = 1 nM; CHEMBL1934112: IC₅₀ = 4 nM |
| Quantified Difference | Equipotent to MCHR2 antagonist 38; 4-fold more potent than CHEMBL1934112 |
| Conditions | Human MCHR2 expressed in CHO cells; inhibition of MCH-stimulated Ca²⁺ flux (FLIPR assay) |
Why This Matters
Procurement of a compound with validated, reference-equivalent MCHR2 antagonism enables direct cross-study comparison and reduces the need for custom synthesis of benchmark compounds.
- [1] BindingDB. BDBM50360708 (CHEMBL1934127) IC50 = 1 nM for human MCHR2. Accessed 2026. View Source
- [2] BindingDB. BDBM50360694 (CHEMBL1934112) IC50 = 4 nM for human MCHR2. Accessed 2026. View Source
